molecular formula C9H12N2O2 B13165120 2-Isobutylpyrimidine-5-carboxylic acid

2-Isobutylpyrimidine-5-carboxylic acid

Cat. No.: B13165120
M. Wt: 180.20 g/mol
InChI Key: VKBJHRNWOHSQGS-UHFFFAOYSA-N
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Description

2-Isobutylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with an isobutyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutylpyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an isobutyl-substituted pyrimidine derivative, the carboxylation can be carried out using carbon dioxide in the presence of a base such as potassium carbonate. The reaction is typically conducted under elevated temperatures and pressures to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts are used depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Isobutylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-Methylpyrimidine-5-carboxylic acid
  • 2-Ethylpyrimidine-5-carboxylic acid
  • 2-Propylpyrimidine-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-isobutylpyrimidine-5-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different interactions with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methylpropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6(2)3-8-10-4-7(5-11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

VKBJHRNWOHSQGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

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